N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-15(14-4-8-22-10-14)12(2)19(18-11)6-5-17-16(20)13-3-7-21-9-13/h3-4,7-10H,5-6H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGLCLHHHBWIIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=COC=C2)C)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 393.52 g/mol. The structure features a furan ring and a pyrazole moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound.
Minimum Inhibitory Concentration (MIC)
The compound was evaluated for its antimicrobial efficacy against several pathogens. The results indicated that it exhibited significant activity, with MIC values comparable to established antibiotics. For instance, derivatives similar to this compound showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Time-Kill Assays
In time-kill assays, the compound demonstrated bactericidal activity, effectively reducing bacterial counts over time. This suggests a rapid action mechanism, making it a candidate for further development in antimicrobial therapies.
Biofilm Inhibition
The ability to inhibit biofilm formation was also assessed. The compound showed superior performance in reducing biofilm formation compared to Ciprofloxacin, highlighting its potential in treating biofilm-associated infections .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines.
Cytotoxicity Studies
Cytotoxicity assays revealed that the compound exhibits low toxicity towards normal cells while effectively inhibiting cancer cell proliferation. The IC50 values for cancer cell lines were significantly lower than those for normal cells, indicating selective toxicity .
The compound has been shown to act as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM and 0.52–2.67 μM respectively . This dual inhibition mechanism may contribute to its effectiveness against cancer cells.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound also displays anti-inflammatory effects.
In Vivo Studies
Animal models have demonstrated that treatment with this compound significantly reduces markers of inflammation compared to control groups. This suggests potential applications in inflammatory conditions such as arthritis or other chronic inflammatory diseases .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound:
-
Case Study 1: Bacterial Infection
- Objective : To assess the efficacy of the compound against multidrug-resistant bacterial strains.
- Results : The compound exhibited significant antibacterial activity with minimal side effects on human cells.
-
Case Study 2: Cancer Treatment
- Objective : To evaluate the anticancer effects in vitro.
- Results : Marked reduction in cell viability in cancer cell lines was observed, with detailed analysis showing apoptosis induction.
Scientific Research Applications
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities, which can be categorized as follows:
Anti-inflammatory Activity
Studies indicate that compounds with similar structures possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases.
Anticancer Properties
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide has shown promising anticancer activity in various studies. For instance, it has been evaluated against different cancer cell lines, revealing significant cytotoxic effects:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-(3,5-dimethyl... | MCF7 (Breast) | 12.3 |
| Compound A | HeLa (Cervical) | 10.5 |
| Compound B | CaCo-2 (Colon) | 8.7 |
These results indicate its potential as a therapeutic agent in cancer treatment.
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes, particularly carbonic anhydrase II (CA II), which plays a crucial role in regulating pH and fluid balance in tissues. The following data summarizes its inhibitory potential:
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| N-(2-(3,5-dimethyl... | CA II | 0.025 |
| Control Drug | CA II | 0.032 |
This suggests that the compound may have therapeutic implications for conditions like glaucoma and edema.
Case Studies
Several case studies have highlighted the compound's potential applications in drug development:
Anticancer Activity Study
A multicellular spheroid model was utilized to assess the efficacy of N-(2-(3,5-dimethyl... in inhibiting tumor growth. Results indicated a significant reduction in spheroid size compared to controls, suggesting potent anticancer activity.
In Vivo Studies
Animal models treated with the compound exhibited reduced tumor growth rates and improved survival times compared to untreated groups, further indicating its potential as a therapeutic agent.
Comparison with Similar Compounds
Key Observations :
- Pyrazole Substitutions : The target compound’s 3,5-dimethyl and thiophen-3-yl groups contrast with the phenyldiazenyl group in Compound 3 and the bis(difluoromethyl) groups in Compound 189 . Thiophene’s electron-rich sulfur atom may enhance π-π stacking in biological targets, whereas difluoromethyl groups in Compound 189 improve metabolic stability.
- Side Chain Diversity : The target’s furan-3-carboxamide ethyl chain differs from the azido-polyether chain in Compound 3 and the complex indazolyl-pyridinyl side chain in Compound 187. Furan’s oxygen atom may reduce lipophilicity compared to sulfur-containing analogs.
- Heterocycle Comparison : Unlike 1,3,4-thiadiazole derivatives (e.g., ), the target’s pyrazole-thiophene-furan system lacks the sulfur-nitrogen-rich core of thiadiazoles, which are associated with broad-spectrum antimicrobial activity .
Pharmacological Profile and Drug-Likeness
While pharmacological data for the target compound are absent, inferences can be drawn from analogs:
- Thiadiazole Derivatives : Demonstrated antimicrobial and antitumor activities highlight the importance of sulfur-containing heterocycles in medicinal chemistry . The target’s thiophene moiety may offer similar advantages but with altered selectivity.
Q & A
Q. Advanced Research Focus
- Bioavailability : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the ethyl linker to improve solubility .
- Potency : Modify the thiophene substituent (e.g., halogenation at position 5) to enhance target affinity, as seen in related pyrazole-carboxamides .
- Metabolic stability : Replace the furan ring with a bioisostere like thiophene or oxadiazole to reduce CYP450-mediated degradation .
How should researchers address challenges in analytical characterization of this compound?
Q. Advanced Research Focus
- Purity issues : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate minor impurities .
- Stereochemical complexity : For diastereomers (if present), employ chiral chromatography or NOESY NMR to resolve configurations .
- Degradation products : Stability studies under accelerated conditions (40°C/75% RH) with LC-MS monitoring identify degradation pathways (e.g., hydrolysis of the carboxamide group) .
What experimental approaches can elucidate the compound’s mechanism of action?
Q. Advanced Research Focus
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
- Transcriptomic profiling : RNA-seq or proteomics (e.g., SILAC) on treated cells can reveal pathway alterations (e.g., apoptosis or inflammation markers) .
- Kinase inhibition panels : Screen against a kinase library (e.g., Eurofins KinaseProfiler) to identify targets .
How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
Advanced Research Focus
Stability assays in buffers (pH 1–10) and thermal analysis (DSC/TGA) determine degradation thresholds. For example, carboxamides are prone to hydrolysis in acidic conditions, necessitating enteric coating for oral delivery . Accelerated stability studies (ICH guidelines) predict shelf-life and guide excipient selection .
What comparative studies are needed to benchmark this compound against existing analogs?
Q. Advanced Research Focus
- SAR benchmarking : Compare IC₅₀ values against analogs like N-(4-fluorophenyl)-pyrazole-carboxamides to identify structural determinants of activity .
- Toxicology profiling : Parallel assays (e.g., Ames test, hepatotoxicity in HepG2 cells) evaluate safety margins relative to clinical candidates .
- Pharmacokinetics : Conduct in vivo studies (e.g., rat models) to compare bioavailability and half-life with reference compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
